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Mechanism of Action and Drug Characteristics

Fulacimstat (BAY 1142524) works by selectively inhibiting the enzyme chymase, a serine protease stored

in and released from mast cells [1] [2].

¢ Primary Target: Human chymase (CMA1), with high potency (ICso = 4 nM) [3].

o Key Differentiator: It inhibits chymase in tissues and the extracellular matrix, acting locally at sites of
injury. This allows it to block pathological processes without affecting the systemic renin-angiotensin-
aldosterone system (RAAS), unlike ACE inhibitors, potentially avoiding side effects like hypotension

[4] [2].

The table below summarizes the core characteristics of fulacimstat:

Property Description
Modality Small Molecule [1]
Molecular C23H16F3N30s [1]
Formula

Molecular Weight  487.391 g/mol [1]

Primary Target Chymase (CMA1) [1]
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Property Description

Mechanism Inhibition of chymase, preventing its cleavage of substrates like angiotensin | and
plasmin [4]

Administration Oral [4]

Key Preclinical and Clinical Findings

The journey of fulacimstat from discovery through clinical trials reveals a shift in its potential therapeutic

application.

Preclinical Efficacy

In hamster models of cardiac stress, fulacimstat demonstrated promising effects [3]:

¢ Reduced Cardiac Fibrosis: Dose-dependently reduced isoprenaline-induced cardiac fibrosis.

¢ Improved Hemodynamics: Significantly lowered increased end-diastolic pressure and improved
contractility and relaxation after myocardial infarction (Ml).

¢ No Blood Pressure Impact: Achieved these benefits without affecting blood pressure or heart rate.

Clinical Trial Outcomes

Clinical trials focused on fulacimstat's effect on adverse cardiac remodeling after acute myocardial

infarction.

o Safety (CHIARA MIA 1): The Phase 2a trial confirmed fulacimstat was safe and well-tolerated at all
tested doses (5 mg BID to 50 mg QD) in stable patients with left ventricular dysfunction, with no
clinically relevant effects on vital signs or potassium levels [5].

o Efficacy for Cardiac Remodeling (CHIARA MIA 2): The subsequent Phase 2b trial showed that
despite achieving therapeutic drug concentrations, 25 mg BID of fulacimstat for 6 months had no
significant effect on measures of cardiac remodeling (left ventricular ejection fraction, end-diastolic
volume) compared to placebo in high-risk STEMI patients [6].
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Detailed Experimental Protocols

The discovery and characterization of fulacimstat involved several key experimental methodologies.

High-Throughput Screening and Hit Identification

¢ Objective: Identify initial chymase inhibitor compounds from a large library [4].
¢ Methodology:
o Enzyme Assay. Recombinant human chymase was incubated with a fluorogenic angiotensin-
based peptide substrate.
o Read-out: Fluorescence emission was measured upon substrate cleavage.
o Screening Scale: Over 2.5 million compounds from the Bayer library were tested.
o Hit Criteria: Hits were evaluated for inhibitory activity (ICso) and selectivity against other serine
proteases (e.g., trypsin, plasmin).
e Outcome: Identification of compound 1 (a 1,2,4-triazin-dione derivative) with an I1Cso of 2.2 yM
against human chymase [4].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

e Objective: Optimize the screening hit for greater potency and drug-like properties [4].
¢ Methodology:

o Systematic Variation: Synthesizing and testing analogs with modifications to different parts of
the molecule (R1, R2, R3 groups).

o Core Scaffold Switching: Replaced the 1,2,4-triazin-dione core with a synthetically more
accessible uracil core, which maintained activity.

o X-ray Crystallography: Solved the co-crystal structure of the initial hit bound to human
chymase, revealing key interactions (e.g., the carboxylic acid forming H-bonds with Lys192, and
the trifluorobenzyl group fitting into the hydrophobic S1 pocket). This guided rational design.

¢ Key Findings:

o The R3 group (e.g., 3-trifluororobenzyl) was critical for fitting into the S1 pocket; even small
changes drastically reduced activity.

o A small lipophilic ortho-substituent near the trifluoromethyl group improved activity.

o The carboxylic acid (R2) could be replaced with a tetrazolyl group as a bioisostere.

The following diagram illustrates the high-level workflow from screening to the optimized clinical

candidate, fulacimstat.
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Research and development workflow for fulacimstat, from initial screening to clinical candidate

identification.

Shift in Therapeutic Application
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Due to the neutral efficacy results in heart failure trials, the focus for chymase inhibition has shifted based on

new biological insights [4].

¢ New Role for Chymase in Thrombosis: Recent research shows chymase is present in thrombi and
inactivates plasmin within fibrin-rich clots, degrading this key fibrin-dissolving enzyme.

¢ New Potential for Fulacimstat: Inhibiting chymase could protect plasmin, promoting clot breakdown
(thrombolysis) without increasing systemic bleeding risk—a major advantage over current treatments
like tPA [4].

e Potential New Indications: This suggests fulacimstat could be a safe profibrinolytic agent for
stroke, pulmonary embolism, and venous thrombosis [4].

The diagram below contrasts the original and newly proposed mechanisms of action for fulacimstat.
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Fulacimstat's dual therapeutic potential via chymase inhibition, showing both the original cardiac-focused

pathway and the newer thrombosis-related pathway.

Future Directions and Significance for Researchers

For researchers in drug discovery, the case of fulacimstat highlights several important aspects:

e Target Validation: Despite strong preclinical rationale, chymase inhibition was not effective for post-
MI cardiac remodeling in humans, underscoring the challenges of translating animal models to human

disease [6].
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e Drug Repurposing: Neutral or failed trials in one indication do not necessarily mean a compound is
without value. New basic science discoveries can reveal completely new therapeutic applications and
revive interest in a drug candidate [4].

o Safety Profile: Fulacimstat's well-established safety and its localized mechanism of action that
avoids bleeding risk make it an exceptionally attractive candidate for investigation in acute thrombotic
conditions [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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